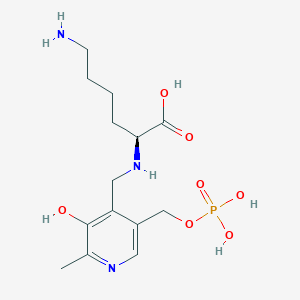

![molecular formula C13H12N2 B1238082 1,3-dimetil-9H-pirido[3,4-b]indol CAS No. 22314-94-9](/img/structure/B1238082.png)

1,3-dimetil-9H-pirido[3,4-b]indol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3-dimethyl-9H-pyrido[3,4-b]indole derivatives has been explored through various methodologies. One approach involves the synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole as a relay compound from ethyl indole-2-aldehyde through a series of reactions that ensure the nitrogen substitution crucial for the final product (Murakami et al., 2010). Additionally, the synthesis and analysis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives have been carried out, revealing moderate to good yields under specific conditions (Rodríguez & Gil-Lopetegui, 1993).

Molecular Structure Analysis

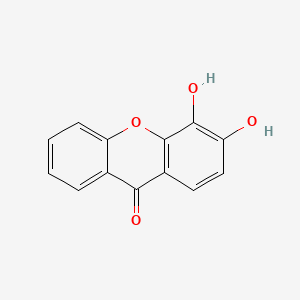

The molecular structure of 1,3-dimethyl-9H-pyrido[3,4-b]indole and its derivatives plays a significant role in their chemical behavior and potential applications. Investigations into the molecular structure have highlighted the importance of specific substitutions on the pyrido[3,4-b]indole nucleus for achieving desired chemical properties and activities (Costache et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving 1,3-dimethyl-9H-pyrido[3,4-b]indole often focus on functionalizing the molecule to explore its chemical properties further. For instance, the compound's reactivity under specific conditions can lead to the formation of mutagenic or carcinogenic derivatives, which has implications for understanding its interactions at the molecular level (Takayama et al., 1985).

Physical Properties Analysis

The physical properties of 1,3-dimethyl-9H-pyrido[3,4-b]indole, such as solubility, melting point, and stability, are essential for its handling and application in various studies. These properties are influenced by the molecule's structure and the presence of functional groups.

Chemical Properties Analysis

1,3-Dimethyl-9H-pyrido[3,4-b]indole's chemical properties, including its reactivity, potential for forming derivatives, and interactions with other molecules, are crucial areas of research. Studies have shown that specific substitutions on the molecule can significantly impact its cytotoxic properties and interaction with biological targets (Costache et al., 1998).

Aplicaciones Científicas De Investigación

Medicina: Quimioterapia antifilarial

El 1,3-dimetil-9H-pirido[3,4-b]indol se ha identificado como un posible compuesto principal en la quimioterapia antifilarial . Las enfermedades filariales, causadas por gusanos parásitos, constituyen una carga sanitaria importante en las regiones tropicales. Las investigaciones indican que los derivados de este compuesto presentan una actividad prometedora contra los parásitos responsables de estas enfermedades.

Agricultura: Síntesis de alcaloides

En agricultura, los derivados del indol son cruciales para sintetizar alcaloides . Estos compuestos desempeñan un papel en los mecanismos de defensa de las plantas y se pueden utilizar para desarrollar pesticidas naturales. La síntesis de estos derivados, incluido el this compound, es vital para crear moléculas bioactivas que protejan los cultivos.

Ciencia de materiales: Cromatografía de gases-espectrometría de masas (GC-MS)

Este compuesto sirve como un estándar interno en los análisis GC-MS debido a su estructura molecular estable . Su aplicación en la ciencia de materiales ayuda en la cuantificación y análisis precisos de mezclas complejas, lo cual es esencial para el desarrollo de nuevos materiales y el control de calidad.

Ciencia ambiental: Estudios de bioacumulación

Se estudian la bioacumulación y el impacto ambiental de los derivados de β-carbolina, incluido el this compound, para comprender sus efectos en los ecosistemas . Estos estudios son cruciales para evaluar el riesgo de exposición química a la vida silvestre y los humanos.

Química analítica: Análisis cromatográfico

En química analítica, el this compound se utiliza en métodos cromatográficos para separar e identificar compuestos en una mezcla . Sus propiedades químicas distintivas lo hacen adecuado como compuesto de referencia para el desarrollo y calibración de métodos.

Farmacología: Agentes antileishmaniales

Las investigaciones han demostrado que los derivados del this compound tienen propiedades antileishmaniales significativas . Estos hallazgos son importantes para el desarrollo de nuevos tratamientos para la leishmaniasis, una enfermedad causada por parásitos protozoarios.

Safety and Hazards

Mecanismo De Acción

Target of Action

1,3-Dimethyl-9H-pyrido[3,4-b]indole, also known as norharman, is an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that catalyzes the degradation of tryptophan into kynurenine, a pathway that plays a crucial role in various physiological and pathological processes, including immune regulation and cancer .

Mode of Action

Norharman’s inhibitory effect on IDO results in the inhibition of excess metabolism by S9 . This is more likely the mechanism for comutagenic action than the intercalation . By inhibiting IDO, norharman can modulate the tryptophan-kynurenine pathway, potentially affecting immune response and other biological processes .

Biochemical Pathways

The primary biochemical pathway affected by norharman is the tryptophan-kynurenine pathway. By inhibiting IDO, norharman can prevent the conversion of tryptophan into kynurenine . This can have downstream effects on various physiological processes, including immune regulation, neurodegenerative diseases, and cancer .

Pharmacokinetics

Its metabolism and excretion would likely involve hepatic enzymes and renal excretion, respectively .

Result of Action

The inhibition of IDO by norharman can lead to a decrease in the production of kynurenine, which can have various molecular and cellular effects. For example, it can modulate immune response, potentially affecting the growth and spread of cancer cells . It also has cytotoxic effects .

Action Environment

The action, efficacy, and stability of norharman can be influenced by various environmental factors. For example, the presence of other drugs or substances that also inhibit IDO could potentially enhance its effects . Additionally, factors such as pH and temperature could potentially affect its stability and activity .

Propiedades

IUPAC Name |

1,3-dimethyl-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAREIZVWJSHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=N1)C)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176857 | |

| Record name | 3-Methylharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22314-94-9 | |

| Record name | 3-Methylharman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022314949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-chromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] hydrogen sulfate](/img/structure/B1238001.png)

![(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/no-structure.png)

![[(1S,2S,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1238007.png)

![1-[6-(4-chlorophenyl)imidazo[2,3-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine](/img/structure/B1238009.png)

![5-Hydroxy-4-{6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethyl-cyclohex-1-enyl)-hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl}-5H-furan-2-one](/img/structure/B1238010.png)

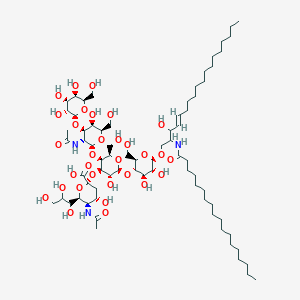

![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238013.png)

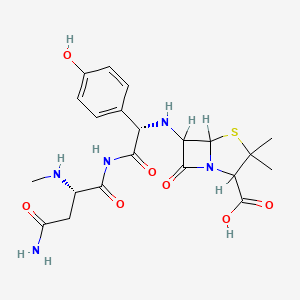

![[4-[[(2S)-2-acetamidopropanoyl]-[(1S)-1-carboxyethyl]amino]-3-amino-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B1238014.png)

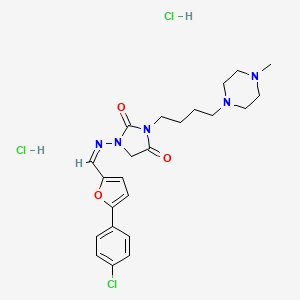

![2-(4-Nitrophenoxy)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B1238017.png)